molecular formula C8H3F5O B140866 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde CAS No. 134099-28-8

3,4-Difluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B140866
CAS No.: 134099-28-8
M. Wt: 210.1 g/mol
InChI Key: OANOWXFVOONYHQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a trifluoromethyl (-CF₃) group at position 5 and fluorine atoms at positions 3 and 4. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences its electronic properties, making it highly reactive in nucleophilic aromatic substitution (SNAr) and condensation reactions.

Properties

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOWXFVOONYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621836
Record name 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-28-8
Record name 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 3,4-difluorobenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3,4-Difluoro-5-(trifluoromethyl)benzaldehyde serves as a versatile building block in various research domains:

Organic Synthesis

  • Building Block: It is widely utilized in the synthesis of complex organic molecules due to its ability to participate in nucleophilic addition reactions typical of aldehydes.
  • Reactivity Studies: The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols. It also participates in substitution reactions with other functional groups.
Reaction TypeCommon ProductsReagents
Oxidation3,4-Difluoro-5-(trifluoromethyl)benzoic acidKMnO₄, CrO₃
Reduction3,4-Difluoro-5-(trifluoromethyl)benzyl alcoholNaBH₄, LiAlH₄
SubstitutionVarious substituted benzaldehyde derivativesGrignard reagents

Medicinal Chemistry

  • Pharmaceutical Development: Investigated for its potential in designing enzyme inhibitors and receptor modulators. Its fluorinated structure is known to enhance metabolic stability and bioactivity.
  • Case Study: Compounds with similar structures have shown improved pharmacokinetic profiles, leading to increased efficacy and reduced side effects in drug formulations .

Biological Applications

  • Enzyme Mechanisms: Used as a probe in biochemical assays to study enzyme mechanisms.
  • Potential Therapeutics: Investigated for applications in treating diseases by modulating biological pathways through interactions with specific molecular targets .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials:

  • Agrochemicals: Serves as an intermediate in synthesizing various agrochemical products.
  • Fluorinated Materials: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

  • Fluorine's Role in Drug Design:
    • Research has shown that fluorinated compounds often exhibit enhanced biological activity due to their improved metabolic stability .
    • A study on fluorinated benzothiazole derivatives demonstrated that substitution with fluorine significantly affected their antitumor activity .
  • Pharmacokinetics:
    • In vivo studies have indicated that compounds similar to this compound can effectively cross the blood-brain barrier, making them potential candidates for central nervous system therapies .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites, altering their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde with four key analogs, focusing on structural differences, reactivity, and applications.

2-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Structural Differences : Lacks a fluorine at position 4 compared to the target compound.
  • Reactivity : Demonstrates high efficacy in [3+3] aldol-SNAr-dehydration reactions to synthesize 2-naphthol derivatives. Its single fluorine substituent at position 2 reduces steric hindrance, enabling faster reaction kinetics compared to di- or tri-fluorinated analogs .
  • Applications : Used in synthesizing bioactive naphthols for material science and drug discovery.

3,5-Difluorobenzaldehyde

  • Structural Differences : Contains two fluorines at positions 3 and 5 but lacks the trifluoromethyl group.
  • Reactivity : Lower electrophilicity due to the absence of -CF₃, resulting in slower SNAr reactions. Chromatographic studies show distinct retention behavior (Retention Index: 1,250) compared to trifluoromethyl-containing aldehydes .
  • Applications : Primarily employed in gas chromatography (GC) as a reference standard for separating aromatic aldehydes.

3,5-Bis(trifluoromethyl)benzaldehyde

  • Structural Differences : Features two -CF₃ groups at positions 3 and 5, increasing electron deficiency.
  • Reactivity: Enhanced electrophilicity accelerates SNAr reactions but may lead to over-reactivity in multi-step syntheses. Its GC retention index (1,480) is higher than mono-trifluoromethyl analogs due to increased hydrophobicity .
  • Applications : Valued in catalysis and high-performance polymer synthesis.

3,5-Difluoro-4-hydroxybenzaldehyde

  • Structural Differences : Replaces the trifluoromethyl group with a hydroxyl (-OH) at position 4, introducing hydrogen-bonding capacity.
  • Reactivity : The hydroxyl group shifts reactivity toward electrophilic aromatic substitution (EAS) rather than SNAr. Similarity score to the target compound is 0.90, indicating shared fluorination patterns but divergent functional group behavior .
  • Applications : Used in antioxidant and antimicrobial agent development.

Research Findings and Trends

  • Reactivity Hierarchy: Trifluoromethyl groups enhance electrophilicity more significantly than fluorine alone. For example, 3,5-Bis(trifluoromethyl)benzaldehyde reacts 2–3× faster in SNAr than mono-CF₃ analogs .
  • Chromatographic Behavior : Hydrophobic substituents like -CF₃ increase retention times in GC separations, while polar groups (-OH) reduce them .
  • Synthetic Utility : Fluorinated benzaldehydes with -CF₃ are preferred in drug discovery for their metabolic stability and lipophilicity, though di-fluorinated variants (e.g., 3,5-Difluoro-4-hydroxybenzaldehyde) are prioritized in antimicrobial studies due to hydrogen-bonding capacity .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and difluoro substitutions, may exhibit various biological effects, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C8_8H3_3F5_5O
  • Molecular Weight: 210.1 g/mol
  • CAS Number: 22032853

The structure of this compound consists of a benzene ring with two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position. This arrangement significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups can enhance antimicrobial activity. For example, studies have shown that derivatives of fluorinated benzaldehydes exhibit improved inhibition against various bacterial strains compared to their non-fluorinated counterparts . The presence of the trifluoromethyl group is believed to increase lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In particular:

  • Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50_{50} Values: Preliminary results indicate IC50_{50} values ranging from 10 µM to 20 µM across different cell lines, suggesting moderate cytotoxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl can alter the electronic properties of the molecule, potentially enhancing its reactivity with biological targets such as enzymes or nucleic acids.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of fluorinated compounds. The following table summarizes key findings related to SAR for compounds similar to this compound:

CompoundSubstituentsBiological ActivityIC50_{50} (µM)
A-CF3_3Antimicrobial15
B-FAnticancer12
C-ClAntimicrobial18
D-BrAnticancer25

This table illustrates that variations in substituents can significantly impact both antimicrobial and anticancer activities.

Case Studies

Several case studies have explored the biological activity of fluorinated benzaldehydes:

  • Case Study on Antimicrobial Activity:
    • A study demonstrated that a series of trifluoromethyl-substituted benzaldehydes exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to their non-fluorinated analogs.
    • The mechanism was attributed to increased membrane permeability due to enhanced lipophilicity.
  • Case Study on Anticancer Activity:
    • A recent investigation into the cytotoxic effects of various fluorinated compounds found that those with multiple fluorine substitutions showed increased efficacy against breast cancer cell lines.
    • The study highlighted that structural modifications could lead to improved selectivity for cancer cells over normal cells.

Q & A

Q. Table 1: Analytical Parameters for this compound

TechniqueConditions/ParametersReference
HPLC Column: YMC-Actus Triart C18; Mobile Phase: MeCN/water (0.1% FA)
LCMS m/z 902.1 [M+H]⁺; Ionization: ESI+
19F NMR δ -62.5 ppm (CF3), -112.3 ppm (F-3, F-4)

Q. Table 2: Reaction Optimization Variables

VariableImpact on Yield/SelectivityExample
Temperature Higher temps (40°C) accelerate coupling40°C in DMF for 2 hours
Catalyst Loading 1.2–1.5 eq. HATU improves amide formationBACE1 inhibitor synthesis

Key Considerations for Researchers

  • Fluorine Effects : The electron-withdrawing nature of fluorine substituents alters π-electron density, influencing reactivity in electrophilic substitutions .
  • Biological Screening : Prioritize assays measuring enzyme inhibition (e.g., DDR kinase) or cellular uptake to evaluate therapeutic potential .

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